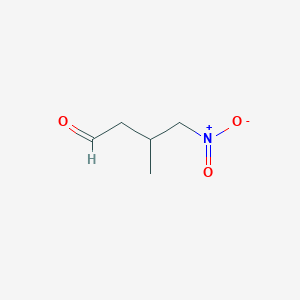
3-Methyl-4-nitro-butyraldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-4-nitro-butyraldehyde is a useful research compound. Its molecular formula is C5H9NO3 and its molecular weight is 131.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Applications in Organic Synthesis
-
Intermediate for Fine Chemicals :
- 3-Methyl-4-nitro-butyraldehyde serves as an important intermediate in the synthesis of various fine chemicals. It can be converted into other functionalized compounds through nucleophilic addition reactions, making it valuable in the production of pharmaceuticals and agrochemicals.
- Synthesis of Pharmaceuticals :
- Antimalarial Agents :
Case Study 1: Synthesis of Antimalarial Compounds
A study focused on synthesizing phosphorothioamidate analogues from this compound demonstrated its potential as a precursor for new antimalarial agents. The synthesized compounds showed promising biological activity against Plasmodium falciparum, indicating the compound's utility in medicinal chemistry .
Case Study 2: Pharmaceutical Intermediates
In a research project aimed at synthesizing various pharmaceutical intermediates, this compound was effectively used to produce several derivatives with enhanced biological activity. The study emphasized the compound's role in streamlining synthetic pathways for complex drug molecules .
Data Table: Applications Overview
| Application Area | Description | Example Compounds |
|---|---|---|
| Organic Synthesis | Used as an intermediate for synthesizing fine chemicals | 3-Methyl-4-nitrobenzoic acid |
| Pharmaceutical Development | Precursor for antihypertensive drugs and other pharmaceuticals | Telmisartan |
| Antimalarial Research | Utilized in developing phosphorothioamidate analogues | Antimalarial agents |
Eigenschaften
CAS-Nummer |
50697-48-8 |
|---|---|
Molekularformel |
C5H9NO3 |
Molekulargewicht |
131.13 g/mol |
IUPAC-Name |
3-methyl-4-nitrobutanal |
InChI |
InChI=1S/C5H9NO3/c1-5(2-3-7)4-6(8)9/h3,5H,2,4H2,1H3 |
InChI-Schlüssel |
BYOSZULJWYKCQL-UHFFFAOYSA-N |
SMILES |
CC(CC=O)C[N+](=O)[O-] |
Kanonische SMILES |
CC(CC=O)C[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















